molecular formula C10H12O2S B13951210 2-(4-Sulfanylphenyl)butanoic acid

2-(4-Sulfanylphenyl)butanoic acid

Cat. No.: B13951210
M. Wt: 196.27 g/mol
InChI Key: NEJQFNAWNQKPHV-UHFFFAOYSA-N
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Description

2-(4-Sulfanylphenyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a butanoic acid backbone with a sulfanylphenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Sulfanylphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-bromothiophenol with butanoic acid under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Sulfanylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Sulfanylphenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Sulfanylphenyl)butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Sulfanylphenyl)butanoic acid
  • Phenylbutyric acid
  • Butanoic acid derivatives

Comparison

Compared to similar compounds, 2-(4-Sulfanylphenyl)butanoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-(4-sulfanylphenyl)butanoic acid

InChI

InChI=1S/C10H12O2S/c1-2-9(10(11)12)7-3-5-8(13)6-4-7/h3-6,9,13H,2H2,1H3,(H,11,12)

InChI Key

NEJQFNAWNQKPHV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)S)C(=O)O

Origin of Product

United States

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